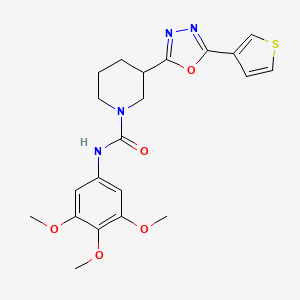
3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” is a chemical compound that belongs to the class of halogenated heterocycles . It has an empirical formula of C6H9ClN2O2 and a molecular weight of 176.60 . The compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . A study by Hanam A et al. involved the production of new heterocycles, where 2-cyano-3-(1,3-diphenyl-1H-pyrazol-4-yl) acryloyl chloride was subjected to reactions with various mono-, 1,2-, 1,3-,1,4-, and 1,5-binucleophiles .Molecular Structure Analysis
The molecular structure of “3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” includes a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . The SMILES string representation of the compound is O=C(O)CCN1N=CC=C1.[H]Cl .Physical And Chemical Properties Analysis
“3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride” is a solid compound . It has an empirical formula of C6H9ClN2O2 and a molecular weight of 176.60 . The compound does not have a flash point, indicating that it is not flammable .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Modification 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride and its derivatives have been utilized in various synthetic procedures. Notably, pyrazole-1H-4-yl-acrylic acids have been synthesized and further transformed into 3-(1, 3-diphenyl-1H-pyrazol-4-yl) propanoic acids through methods like diimide reduction, showcasing their adaptability in chemical synthesis. This approach is highlighted by its cost-effectiveness and straightforward operational procedures (Deepa et al., 2012).
Material Science and Engineering In material science, 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride derivatives have been incorporated into complex structures. For instance, 3-(pyridin-4-yl)pyrazole ligands have been used in creating two-dimensional polymeric structures with potential applications in various fields (Zhao et al., 2016). Moreover, acrylic acid derivatives have shown potential in enhancing the efficiency of processes like enhanced oil recovery, indicating the compound's versatility and utility in industrial applications (Gou et al., 2015).
Pharmacological and Biological Research In pharmacological research, certain derivatives of 3-(1H-Pyrazol-3-yl)acrylic acid hydrochloride have been synthesized and studied for their antibacterial and antifungal properties, indicating their potential in medical applications (Aly & El-Mohdy, 2015). The compound has also been used in synthesizing insecticidal candidates, showcasing its utility in agricultural research (Yang et al., 2019).
Wirkmechanismus
Target of Action
Compounds with a similar pyrazole structure have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It’s worth noting that pyrazole derivatives have been reported to exhibit diverse biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad spectrum of biological activities associated with pyrazole derivatives , it is likely that this compound influences multiple biochemical pathways.
Pharmacokinetics
One study mentions a similar compound having high solubility in saline at ph 7 , which could potentially impact its bioavailability.
Result of Action
Pyrazole derivatives have been associated with a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . This suggests that the compound may have similar effects at the molecular and cellular level.
Action Environment
It’s worth noting that the stability and efficacy of similar compounds can be influenced by factors such as ph .
Eigenschaften
IUPAC Name |
(E)-3-(1H-pyrazol-5-yl)prop-2-enoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2.ClH/c9-6(10)2-1-5-3-4-7-8-5;/h1-4H,(H,7,8)(H,9,10);1H/b2-1+; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYHGBMEWDLFEL-TYYBGVCCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)C=CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(NN=C1)/C=C/C(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2-{N-[(4-benzylmorpholin-2-yl)methyl]-2,2,2-trifluoroacetamido}acetate](/img/structure/B2465053.png)
![3-{1-[(E)-2-phenylethenesulfonyl]piperidin-4-yl}-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2465054.png)
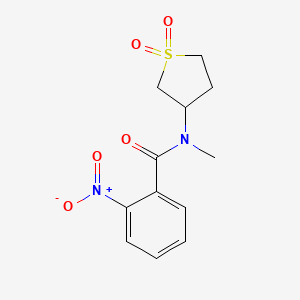
![4-Chloro-2-{[(3,4-diethoxybenzyl)amino]methyl}phenol](/img/structure/B2465058.png)
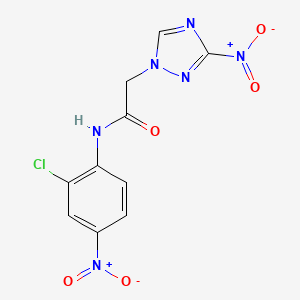
![N-(4-ethoxyphenyl)-2-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2465061.png)
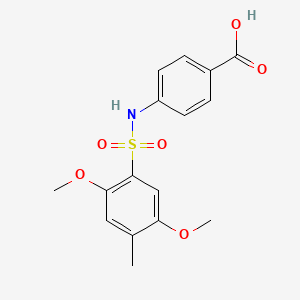

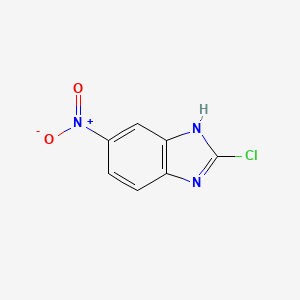
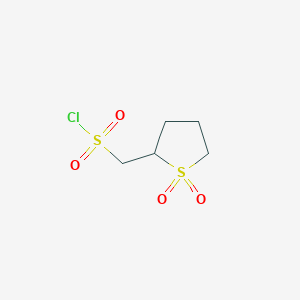
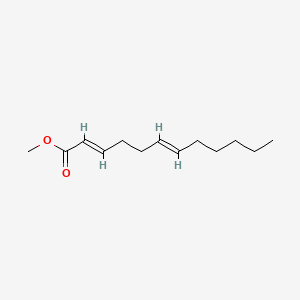

![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)
